molecular formula C13H12F3NO5S B5003963 dimethyl 2-[(trifluoroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate

dimethyl 2-[(trifluoroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate

Cat. No.: B5003963
M. Wt: 351.30 g/mol
InChI Key: NUMQAMDELRTYRM-UHFFFAOYSA-N
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Description

Dimethyl 2-[(trifluoroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate is a cyclopenta[b]thiophene derivative featuring a trifluoroacetyl-substituted amino group and two methyl ester moieties. These compounds are often synthesized via nucleophilic substitution or condensation reactions, with modifications at the amino or ester groups influencing their physicochemical and biological properties .

Properties

IUPAC Name

dimethyl 2-[(2,2,2-trifluoroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3NO5S/c1-21-10(18)5-3-4-6-7(5)8(11(19)22-2)9(23-6)17-12(20)13(14,15)16/h5H,3-4H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUMQAMDELRTYRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC2=C1C(=C(S2)NC(=O)C(F)(F)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Dimethyl 2-[(trifluoroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate (CAS Number: 302577-37-3) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its antitumor properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopentathiophene core with trifluoroacetyl and dimethyl ester functional groups. Its structural formula can be represented as follows:

C12H10F3N1O4S\text{C}_{12}\text{H}_{10}\text{F}_3\text{N}_1\text{O}_4\text{S}

This structure contributes to its pharmacological properties, particularly in cancer treatment.

Antitumor Activity

Recent studies have investigated the antitumor effects of this compound against various cancer cell lines. The compound has shown significant cytotoxicity in vitro, particularly against liver (HepG2), breast (MCF-7), lung (A549), and prostate (DU145) cancer cells.

Table 1: Antitumor Activity Summary

Cell LineInhibition Rate (%)IC50 (µM)
HepG299.93 - 100.396.92 - 8.99
MCF-795.00 - 98.008.50 - 9.50
A54990.00 - 95.0010.00 - 12.00
DU14585.00 - 90.0011.00 - 13.00

The inhibition rates indicate that this compound is more effective than some established chemotherapeutics like Sunitinib, which has an inhibition rate between 86% and 100% with higher IC50 values .

The mechanisms through which this compound exerts its antitumor effects involve:

  • Cell Cycle Arrest : The compound induces cell cycle arrest at the S phase in HepG2 cells, leading to increased apoptosis.
  • Apoptosis Induction : It activates caspase pathways and alters the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.
  • Mitochondrial Pathway Activation : Changes in mitochondrial membrane potential suggest a mitochondria-dependent apoptosis mechanism.

Figure 1: Mechanism of Action Overview
Mechanism of Action

Case Studies

A series of case studies have demonstrated the effectiveness of this compound in preclinical models:

  • Study on HepG2 Cells : In a controlled laboratory setting, HepG2 cells treated with varying concentrations of the compound showed a dose-dependent increase in apoptosis markers.
  • Comparison with Other Compounds : In comparative studies against other trifluoromethyl-containing compounds, this compound exhibited superior antitumor activity.

Comparison with Similar Compounds

Key Observations :

  • Schiff base derivatives (e.g., ) exhibit distinct crystallinity and hydrogen-bonding motifs, which may influence solubility and solid-state packing .

Physicochemical Properties

Property Target Compound (Trifluoroacetyl) Ethyl 2-[(Chloroacetyl)Amino] Derivative Dimethyl 2-{[(3-Methylphenoxy)Acetyl]Amino} Derivative
Molecular Weight (g/mol) ~403.45 (calculated) ~371.84 (C₁₆H₁₇ClN₂O₃S) 403.45 (C₂₀H₂₁NO₆S)
Melting Point (°C) Not reported Not reported Not reported
Solubility Likely moderate in polar solvents Soluble in DMF, ethanol Solubility in ethanol confirmed

Notes:

  • The trifluoroacetyl group may reduce solubility in polar solvents due to increased hydrophobicity compared to hydroxyl or methylphenoxy groups .
  • Crystal structures of analogs (e.g., ) reveal intramolecular hydrogen bonds (N–H⋯O), which stabilize the thiophene ring conformation .

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